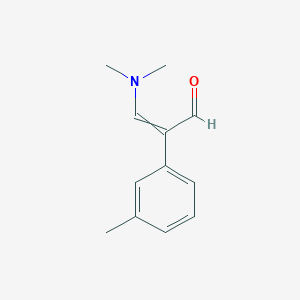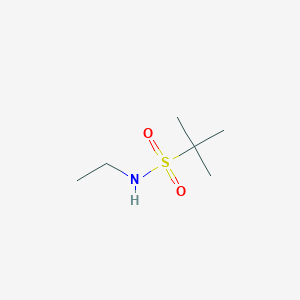
(Z)-3-(dimethylamino)-2-(3-methylphenyl)prop-2-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(dimethylamino)-2-(3-methylphenyl)prop-2-enal is an organic compound with a complex structure that includes a dimethylamino group, a methylphenyl group, and a propenal group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(dimethylamino)-2-(3-methylphenyl)prop-2-enal typically involves the reaction of 3-methylbenzaldehyde with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency in production.
化学反応の分析
Types of Reactions
(Z)-3-(dimethylamino)-2-(3-methylphenyl)prop-2-enal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
(Z)-3-(dimethylamino)-2-(3-methylphenyl)prop-2-enal has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity or as a probe in molecular biology experiments.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism by which (Z)-3-(dimethylamino)-2-(3-methylphenyl)prop-2-enal exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the propenal group may undergo nucleophilic addition reactions. These interactions can modulate the activity of biological pathways or chemical processes.
類似化合物との比較
Similar Compounds
3-(Dimethylamino)propylamine: A related compound with similar functional groups but different structural arrangement.
3-Methylbenzaldehyde: Shares the methylphenyl group but lacks the dimethylamino and propenal groups.
Uniqueness
(Z)-3-(dimethylamino)-2-(3-methylphenyl)prop-2-enal is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions, making it valuable in various research and industrial contexts.
特性
分子式 |
C12H15NO |
|---|---|
分子量 |
189.25 g/mol |
IUPAC名 |
3-(dimethylamino)-2-(3-methylphenyl)prop-2-enal |
InChI |
InChI=1S/C12H15NO/c1-10-5-4-6-11(7-10)12(9-14)8-13(2)3/h4-9H,1-3H3 |
InChIキー |
OUWJFRKQPCPPQZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(=CN(C)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]naphthalene-1-carbonitrile](/img/structure/B8467322.png)
methanone](/img/structure/B8467333.png)


![2, 4-Dichloro-6-cyclohexylmethoxy-[1,3,5]triazine](/img/structure/B8467344.png)

![2,3-Dihydro-4lambda~4~-naphtho[2,1-b]thiopyran-4(1H)-one](/img/structure/B8467360.png)



![Tert-butyl 2-[(aminooxy)methyl]piperidine-1-carboxylate](/img/structure/B8467392.png)


